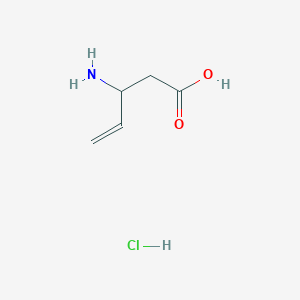

(+/-)-3-Aminopent-4-enoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

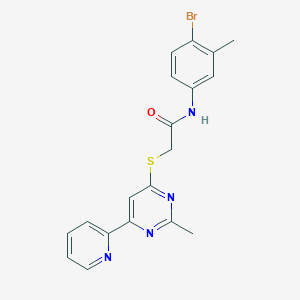

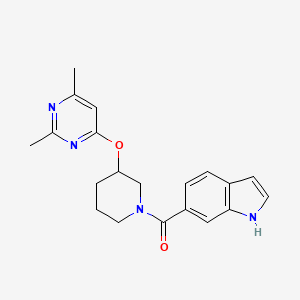

The compound “(+/-)-3-Aminopent-4-enoic acid hydrochloride” is a derivative of pentenoic acid, which is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond . The “(+/-)” notation indicates that the compound may exist in two stereoisomers, or forms that are mirror images of each other.

Synthesis Analysis

While specific synthesis methods for “(+/-)-3-Aminopent-4-enoic acid hydrochloride” are not available, similar compounds are often synthesized through various methods including classical pyrolysis, microwave irradiation, and hydrothermal treatment .Molecular Structure Analysis

The molecular structure of pentenoic acid, a related compound, consists of a five-carbon chain with a carboxylic acid group at one end and a double bond between the second and third carbons . The “3-Amino” part of “(+/-)-3-Aminopent-4-enoic acid hydrochloride” suggests that an amino group is attached to the third carbon in the chain.Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

The stereoselective synthesis of γ‐fluorinated α‐amino acids demonstrates the utility of (+/-)-3-Aminopent-4-enoic acid hydrochloride in the preparation of biologically active compounds. For instance, the synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives illustrates the compound's role in generating fluorinated amino acids with high enantiomeric excess, a crucial aspect in medicinal chemistry for drug development (Laue, Kröger, Wegelius, & Haufe, 2000).

Enzymatic Resolution

The enzymatic resolution of derivatives of 2-amino-4-pentenoic acid showcases its importance in producing stereochemically complex molecules. This process leads to the efficient production of hydroxyproline derivatives, which are significant in peptide synthesis and have applications in pharmaceuticals (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Corrosion Inhibition

Research on the inhibition performance of organic compounds on mild steel in hydrochloric acid medium reveals the potential application of related amino acids in corrosion science. This area of study is crucial for developing new materials with enhanced corrosion resistance, which has broad industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Biosynthesis of Natural Products

The compound's relevance extends to the biosynthesis of natural products, such as in the study of cyclodepsipeptides and their bioactivities. These compounds have a range of biological activities, making them of interest for pharmaceutical applications. The synthesis of enniatins, for example, illustrates the use of amino acid derivatives in generating bioactive compounds (Feifel, Schmiederer, Hornbogen, Berg, Süssmuth, & Zocher, 2007).

Organocatalysis

The asymmetric organocatalysis of cycloaddition reactions presents another facet of (+/-)-3-Aminopent-4-enoic acid hydrochloride's applications. This research demonstrates its potential in catalyzing enantioselective reactions, a critical process in the synthesis of complex organic molecules (Harmata, Ghosh, Hong, Wacharasindhu, & Kirchhoefer, 2003).

Eigenschaften

IUPAC Name |

3-aminopent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-4(6)3-5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGJHUHMBNIQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-3-Aminopent-4-enoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)

![6-(3-fluorobenzyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765507.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2765509.png)